molecular formula C4H9NO2 B1601490 Morpholin-2-ol CAS No. 99839-31-3

Morpholin-2-ol

Cat. No.: B1601490
CAS No.: 99839-31-3
M. Wt: 103.12 g/mol
InChI Key: SYNLPOQKBSLESU-UHFFFAOYSA-N
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Description

Morpholin-2-ol is a heterocyclic organic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. It is a derivative of morpholine, where the hydroxyl group is attached to the second carbon atom in the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Morpholin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Morpholine derivatives have been found to show their action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Safety and Hazards

Morpholin-2-ol can pose certain hazards. It is classified as a flammable liquid and vapour, and it is harmful if swallowed . Specific hazards arising from the chemical include Carbon oxides, Hydrogen chloride, Nitrogen oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholin-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde under acidic conditions, followed by oxidation. Another method includes the cyclization of amino alcohols with appropriate reagents to form the morpholine ring, followed by hydroxylation at the second position.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of morpholine, followed by selective hydroxylation. This process often employs catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: Morpholin-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form morpholin-2-one using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield morpholine, especially under catalytic hydrogenation conditions.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

    Oxidation: Morpholin-2-one.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives depending on the reagent used.

Comparison with Similar Compounds

    Morpholine: The parent compound of morpholin-2-ol, lacking the hydroxyl group.

    Morpholin-2-one: An oxidized form of this compound.

    Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and can be further modified to create a variety of derivatives with specific properties.

Properties

IUPAC Name

morpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-4-3-5-1-2-7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNLPOQKBSLESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508901
Record name Morpholin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-31-3
Record name 2-Morpholinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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